molecular formula C13H16N6O3 B2716718 2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878414-25-6

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No. B2716718
CAS RN: 878414-25-6
M. Wt: 304.31
InChI Key: CUYVMDXKXFUKDM-UHFFFAOYSA-N
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Description

“2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Manganese(II) Complexes in Catalysis

Manganese(II) complexes of imidazole-based acetamide have been synthesized and evaluated as catalysts for alkene epoxidation with H2O2. This research demonstrates the potential of imidazole derivatives in catalytic processes, which could be relevant for the development of new, efficient, and environmentally friendly catalytic systems (Serafimidou, Stamatis, & Louloudi, 2008).

Antimicrobial Activities

Imidazole derivatives have shown promise in antimicrobial activities. For instance, novel imidazole compounds were synthesized and demonstrated significant activity against various microbial strains. This indicates the potential utility of such derivatives in developing new antimicrobial agents, which could be vital for addressing the challenge of antibiotic resistance (Altındağ et al., 2017).

Corrosion Inhibition

Research on 1-(2-ethylamino)-2-methylimidazoline and related compounds has provided insights into their use as corrosion inhibitors in acid media. Such studies highlight the role of imidazole derivatives in protecting metals from corrosion, which is crucial for industrial applications, particularly in harsh chemical environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, highlighting the versatile binding modes of imidazole derivatives. These complexes exhibit significant antioxidant activity, suggesting their potential application in developing antioxidative agents (Chkirate et al., 2019).

properties

IUPAC Name

2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-6-7(2)19-9-10(15-12(19)16(6)3)17(4)13(22)18(11(9)21)5-8(14)20/h5H2,1-4H3,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYVMDXKXFUKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,6,7,8-tetramethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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